molecular formula C16H13ClN2OS2 B2898306 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-76-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2898306
CAS No.: 895488-76-3
M. Wt: 348.86
InChI Key: WOMKUJUCFBAKDH-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a chloro-substituted benzo[d]thiazole ring and a phenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Phenylthioacetamide Moiety: The next step involves the reaction of the synthesized benzo[d]thiazole derivative with phenylthioacetic acid or its derivatives in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The chloro group on the benzo[d]thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(phenylthio)acetamide
  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)acetamide
  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Uniqueness

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide stands out due to its unique combination of a chloro-substituted benzo[d]thiazole ring and a phenylthioacetamide moiety, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-7-8-12(17)15-14(10)19-16(22-15)18-13(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKUJUCFBAKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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